Cas no 5423-16-5 (N,N'-(sulfinyldibenzene-4,1-diyl)diacetamide)
5423-16-5 structure
Product Name:N,N'-(sulfinyldibenzene-4,1-diyl)diacetamide
Numero CAS:5423-16-5
MF:C16H16N2O3S
MW:316.374842643738
CID:2627191
PubChem ID:220991
Update Time:2025-04-21
N,N'-(sulfinyldibenzene-4,1-diyl)diacetamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N,N'-(sulfinyldibenzene-4,1-diyl)diacetamide
- bis-(4-acetylamino-phenyl)-sulfoxide; Bis-(4-acetamino-phenyl)-sulfoxid; 1,2-Diphenyl-3-diacetylmethylencyclopropen; 4.4'-Bis-acetamino-diphenylsulfoxyd; 2,4-Pentanedione, 3-(2,3-diphenyl-2-cyclopropen-1-ylidene)-; 3-(1,3-Diketo-1,3-diacetyl-isopropyliden)-1,2-diphenyl-cyclopropen; 4,4-Diacetyl-1,2-diphenyl-triafulven; 4,4'-di-N-acetylaminodiphenyl sulfoxide; CTK0B1573; 4,4'-diacetamidodiphenyl sulphoxide; 3-diphenylcyclopropenylidene-p
- NSC4580
- 5423-16-5
- Bis[4-acetamidophenyl]sulfoxide
- N-(4-([4-(Acetylamino)phenyl]sulfinyl)phenyl)acetamide #
- N-[4-(4-acetamidophenyl)sulfinylphenyl]acetamide
- NSC-4580
- N-(4-{[4-(acetylamino)phenyl]sulfinyl}phenyl)acetamide
- NSC655038
- N,N'-[Sulfinyldi(4,1-phenylene)]diethanimidic acid
- NSC-655038
- DTXSID20969206
- N-(4-((4-(Acetylamino)phenyl)sulfinyl)phenyl)acetamide
- HABWONZJSRPOIE-UHFFFAOYSA-N
-
- Inchi: 1S/C16H16N2O3S/c1-11(19)17-13-3-7-15(8-4-13)22(21)16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20)
- Chiave InChI: HABWONZJSRPOIE-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(=CC=1)NC(C)=O)(C1C=CC(=CC=1)NC(C)=O)=O
Proprietà calcolate
- Massa esatta: 316.08828
- Massa monoisotopica: 316.088
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 4
- Complessità: 387
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 94.5Ų
Proprietà sperimentali
- Densità: 1.34
- Punto di ebollizione: 644.6°C at 760 mmHg
- Punto di infiammabilità: 343.6°C
- Indice di rifrazione: 1.657
- PSA: 75.27
- LogP: 3.78180
N,N'-(sulfinyldibenzene-4,1-diyl)diacetamide Letteratura correlata
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
5423-16-5 (N,N'-(sulfinyldibenzene-4,1-diyl)diacetamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso